N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide
Description
N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide is a complex organic compound that features a quinoline derivative linked to a triazole ring via a propanamide chain
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(5-7-19-8-6-16-18-19)17-12-9-11-3-1-2-4-13(11)15-10-12/h6,8-10H,1-5,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESXJIJANIYRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)NC(=O)CCN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Triazole Ring:
Linking the Quinoline and Triazole: The final step involves coupling the quinoline derivative with the triazole ring through a propanamide linker, which can be achieved using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-3-yl)-3-(triazol-1-yl)propanamide: Lacks the tetrahydro modification on the quinoline ring.
N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(imidazol-1-yl)propanamide: Contains an imidazole ring instead of a triazole ring.
Uniqueness
N-(5,6,7,8-tetrahydroquinolin-3-yl)-3-(triazol-1-yl)propanamide is unique due to the combination of the tetrahydroquinoline and triazole moieties, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
